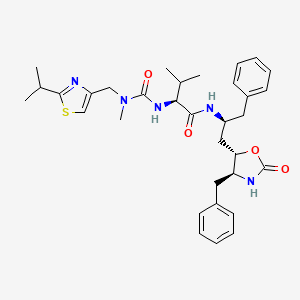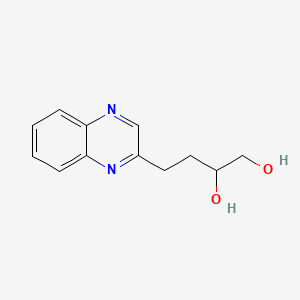
3-(氨基甲基)吡啶-2,4,5,6-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)pyridine-2,4,5,6-d4 is a deuterated derivative of 3-(aminomethyl)pyridine. This compound is characterized by the presence of four deuterium atoms at the 2, 4, 5, and 6 positions of the pyridine ring. The molecular formula is C6H4D4N2, and it has a molecular weight of 112.17 g/mol . Deuterated compounds like this one are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.
科学研究应用
3-(Aminomethyl)pyridine-2,4,5,6-d4 has several applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other substances.
Medicine: This compound can be used in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
准备方法
The synthesis of 3-(aminomethyl)pyridine-2,4,5,6-d4 typically involves the introduction of deuterium atoms into the pyridine ring. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process .
Industrial production methods for deuterated compounds generally involve large-scale catalytic exchange reactions or the use of deuterated starting materials. These methods ensure the efficient incorporation of deuterium atoms into the desired positions on the pyridine ring .
化学反应分析
3-(Aminomethyl)pyridine-2,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The amino group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives.
作用机制
The mechanism of action of 3-(aminomethyl)pyridine-2,4,5,6-d4 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The presence of deuterium can also influence the compound’s reactivity and stability, making it a valuable tool for studying reaction mechanisms and metabolic pathways.
相似化合物的比较
3-(Aminomethyl)pyridine-2,4,5,6-d4 can be compared to other deuterated and non-deuterated pyridine derivatives:
3-(Aminomethyl)pyridine: The non-deuterated version of the compound, which lacks the unique properties conferred by the deuterium atoms.
2-Amino-5-methylpyridine: Another pyridine derivative with an amino group, but with different substitution patterns on the ring.
3-Pyridinemethanamine-d4: A similar deuterated compound with deuterium atoms at different positions on the pyridine ring .
The uniqueness of 3-(aminomethyl)pyridine-2,4,5,6-d4 lies in its specific deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace the compound in complex systems.
属性
IUPAC Name |
(2,4,5,6-tetradeuteriopyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2/i1D,2D,3D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOUGSFASVGDCS-RZIJKAHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])CN)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661781 |
Source


|
| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-00-9 |
Source


|
| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)
![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)
![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)

![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)







